![molecular formula C18H17ClN2O4S2 B2762750 N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 899732-94-6](/img/structure/B2762750.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as CB-839, is a selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has attracted significant attention in recent years due to its potential as a therapeutic agent for various types of cancer.
Scientific Research Applications
Antiviral Activity
One notable application of derivatives similar to N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is in the field of antiviral research. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, have shown certain antiviral activities against the tobacco mosaic virus, highlighting the potential of such compounds in developing antiviral agents (Chen et al., 2010).
Anticonvulsant Agents
Another area of research application for compounds with a structure related to N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is in the development of anticonvulsant agents. Derivatives incorporating a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Some synthesized compounds have shown promising results in protecting against picrotoxin-induced convulsion, demonstrating the potential of these molecules as anticonvulsant agents (Farag et al., 2012).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-25-12-7-9-13(10-8-12)27(23,24)11-3-6-16(22)20-18-21-17-14(19)4-2-5-15(17)26-18/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIRXQFGNIUORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide |
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